N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)9-3-2-4-10-5-6-13-8(10)12/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRSMJCPXRGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1791206-46-6 | |
| Record name | N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide typically involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . The reaction conditions are optimized to ensure high yields, with electron-donating groups in the aromatic substituent of glycidylcarbamate contributing to an increase in the yield of products .
Industrial Production Methods: Industrial production of this compound may involve the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates . The process is carried out in a hexafluoroisopropanol medium, which facilitates the formation of the oxazolidinone ring .
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Scientific Research Applications
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 31)
- Structure : Features a 2-oxo-tetrahydropyrimidine core with an acetamide-substituted piperidine group and fluorophenyl substituents.
- Synthesis : Prepared via alkylation of N-(3-(piperidin-4-yl)phenyl)acetamide with brominated intermediates in acetonitrile .
- Key Differences: Larger molecular weight (~600 Da) and enhanced lipophilicity due to the t-butyl and difluorophenyl groups. The fluorophenyl groups may enhance blood-brain barrier penetration compared to the simpler oxazolidinone in the target compound .
2-Oxoindoline Derivatives (Compounds 2, 18, 15)
- Structure : Contain 2-oxoindoline cores with acetamide side chains. For example, compound 2 (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide) includes a phenethyl group.
Pharmacologically Active Acetamide Derivatives
FE@SNAP and Tos@SNAP (MCHR1 Antagonists)
- Structure : Contain acetamide-linked piperidinyl groups and fluorophenyl substituents. FE@SNAP includes a fluoroethylated side chain.
- The fluorophenyl groups enhance receptor binding affinity compared to non-fluorinated analogs .
- Key Differences : The target compound lacks fluorinated substituents and piperidine rings, likely reducing its receptor-targeting specificity .
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Structure : Combines an acetamide group with a fluorophenyl-indazole moiety.
- Bioactivity: Inhibits Trypanosoma brucei growth (EC₅₀ = 6.9 ± 0.2 μM) by targeting trypanothione reductase .
- Key Differences: The dimethylaminopropyl group enhances solubility in polar solvents, whereas the oxazolidinone in the target compound may confer metabolic stability .
Physicochemical and Structural Comparisons
Research Findings and Implications
- Metabolic Stability: The oxazolidinone ring in the target compound may resist hydrolysis better than ester or amide linkages in analogs like Tos@SNAP .
- Synthetic Utility: The absence of complex substituents makes this compound a versatile intermediate for introducing oxazolidinone motifs into larger pharmacophores .
- Bioactivity Gaps : Unlike fluorinated analogs (e.g., FE@SNAP) or indazole derivatives (DDU86439), the target compound lacks reported biological data, highlighting a need for targeted assays .
Biological Activity
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazolidinone ring, which is a key structural element associated with various biological activities, especially antibacterial properties. The compound has the following chemical formula:
- Molecular Formula : C₈H₁₃N₃O₄
- Molecular Weight : 187.20 g/mol
The primary mechanism of action for this compound involves its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for translation. This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria and some resistant strains.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial activity. The oxazolidinone derivatives have been explored extensively as potential antibacterial agents due to their low resistance potential compared to traditional antibiotics. The compound's efficacy against various bacterial strains makes it a candidate for further development in clinical applications.
Cytotoxicity Studies
Preliminary studies have shown that this compound may also possess cytotoxic properties against certain cancer cell lines. For instance, derivatives of oxazolidinones have demonstrated antiproliferative effects in vitro against A549 lung carcinoma cells and other cancer types. The cytotoxic activity is often evaluated using assays such as MTT or similar methodologies to measure cell viability .
Case Studies and Research Findings
Table 1: Summary of Biological Activity Studies
Notable Research Findings
- Antibacterial Efficacy : A study highlighted that oxazolidinone derivatives significantly inhibited bacterial growth in both laboratory and clinical isolates, showcasing their potential as effective treatments for infections caused by resistant strains.
- Anticancer Activity : Another investigation into related compounds indicated that modifications in the oxazolidinone structure could enhance cytotoxicity against different cancer cell lines, suggesting a pathway for developing more potent anticancer agents .
Q & A
Q. What are the established synthetic routes for N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide?
The synthesis typically involves two key steps: (1) formation of the oxazolidinone ring and (2) coupling with the acetamide-propyl moiety. For example, oxazolidinone rings can be synthesized via cyclization of β-amino alcohols using carbonylating agents like phosgene equivalents (e.g., triphosgene) under basic conditions . The propyl-acetamide side chain may be introduced via nucleophilic substitution or amidation reactions, as seen in similar compounds using acetyl chloride and Na₂CO₃ in dichloromethane . Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side reactions like over-acylation.
Q. How is the molecular structure of this compound verified?
X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules with heterocyclic rings like oxazolidinones . Complementary techniques include NMR (¹H/¹³C) to confirm proton environments and FT-IR to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for oxazolidinone and acetamide). High-resolution mass spectrometry (HRMS) validates the molecular formula .
Q. What safety precautions are critical during synthesis?
Handling toxic reagents (e.g., acyl chlorides) requires PPE (gloves, goggles) and fume hoods. Acute oral toxicity (GHS Category 3) and skin corrosion (Category 1B) risks necessitate strict protocols: immediate decontamination after exposure, neutralization of acidic byproducts, and waste disposal in approved containers . Reactions involving volatile solvents (e.g., CH₂Cl₂) should be conducted under inert atmospheres to prevent explosions.
Advanced Research Questions
Q. How can stereochemical control be achieved during oxazolidinone ring formation?
Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, a patented process for a related oxazolidinone derivative uses (S)-epichlorohydrin as a chiral building block, followed by kinetic resolution to isolate the desired enantiomer . Asymmetric catalysis with transition metals (e.g., Ru or Pd) or organocatalysts (e.g., proline derivatives) can also induce stereocontrol. Chiral HPLC or polarimetry is used to confirm enantiopurity.
Q. What computational methods predict this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with biological targets like enzymes or receptors. For instance, studies on analogous acetamide-oxazolidinone hybrids reveal binding affinities to bacterial ribosomes (targets for antimicrobial agents) . QSAR models can optimize substituents for enhanced potency while minimizing toxicity.
Q. How are contradictions in biological activity data resolved?
Discrepancies between in vitro and in vivo results may arise from bioavailability or metabolic stability issues. Orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) validate target engagement. For example, conflicting antimicrobial data can be addressed by standardizing MIC (Minimum Inhibitory Concentration) testing protocols across labs and using reference strains . Metabolite profiling (LC-MS) identifies degradation products that may affect activity.
Q. What strategies improve crystallization for structural studies?
Co-crystallization with stabilizing agents (e.g., crown ethers) or solvent screening (via vapor diffusion) enhances crystal quality. For poorly soluble compounds, derivatization (e.g., methyl ester formation) increases solubility. Twinning or disorder in crystals is resolved using SHELXL’s TWIN/BASF commands during refinement .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
Q. Table 2: Analytical Data
| Technique | Key Observations | Citation |
|---|---|---|
| ¹H NMR | δ 2.14 (s, 3H, CH₃CO), 3.31 (m, 2H, CH₂N) | |
| ¹³C NMR | 169.8 ppm (C=O, oxazolidinone) | |
| HRMS | [M+H]⁺: 215.1284 (calc. 215.1287) |
Q. Table 3: Computational Parameters for Docking
| Software | Target (PDB ID) | Binding Energy (kcal/mol) | Citation |
|---|---|---|---|
| AutoDock | 1JIJ (ribosome) | -8.9 ± 0.5 | |
| Schrödinger | 4WZE (kinase) | -7.2 ± 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
